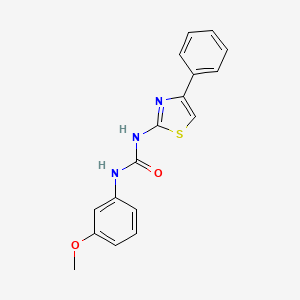
1-(3-Methoxyphenyl)-3-(4-phenyl-1,3-thiazol-2-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Methoxyphenyl)-3-(4-phenyl-1,3-thiazol-2-yl)urea is a compound with potential pharmacological properties. It is a thiazolylurea derivative that has been synthesized and studied for its potential use in scientific research. This compound has been found to have a variety of biological effects and has been studied extensively in vitro and in vivo.
作用機序
The mechanism of action of 1-(3-Methoxyphenyl)-3-(4-phenyl-1,3-thiazol-2-yl)urea is not fully understood. However, it has been found to inhibit the activity of certain enzymes, such as COX-2 and MMPs, which are involved in inflammation and cancer progression. This compound has also been found to induce apoptosis in cancer cells and inhibit the growth of various microorganisms.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. This compound has also been found to inhibit the growth of cancer cells and induce apoptosis in these cells. In addition, it has been found to have antimicrobial properties and inhibit the growth of various microorganisms.
実験室実験の利点と制限
One advantage of using 1-(3-Methoxyphenyl)-3-(4-phenyl-1,3-thiazol-2-yl)urea in lab experiments is its potential use in the treatment of various diseases, including cancer, inflammation, and infectious diseases. This compound has been found to have a variety of biological effects and has been studied extensively in vitro and in vivo. However, one limitation of using this compound in lab experiments is its potential toxicity and side effects. Further studies are needed to determine the optimal dosage and potential side effects of this compound.
将来の方向性
There are several future directions for the study of 1-(3-Methoxyphenyl)-3-(4-phenyl-1,3-thiazol-2-yl)urea. One direction is to further investigate the mechanism of action of this compound and its potential use in the treatment of various diseases. Another direction is to study the potential side effects and toxicity of this compound in vivo. In addition, further studies are needed to optimize the synthesis method and improve the yield of this compound. Finally, the potential use of this compound as a lead molecule for the development of new drugs should be investigated.
合成法
The synthesis of 1-(3-Methoxyphenyl)-3-(4-phenyl-1,3-thiazol-2-yl)urea involves the reaction of 2-aminothiazole with phenyl isocyanate followed by the reaction of the resulting intermediate with 3-methoxyaniline. The final product is obtained by recrystallization from ethanol. This synthesis method has been optimized to produce high yields of the desired compound.
科学的研究の応用
1-(3-Methoxyphenyl)-3-(4-phenyl-1,3-thiazol-2-yl)urea has been studied for its potential use in scientific research. It has been found to have a variety of biological effects, including anti-inflammatory, anti-cancer, and anti-microbial properties. This compound has been studied in vitro and in vivo for its potential use in the treatment of various diseases, including cancer, inflammation, and infectious diseases.
特性
IUPAC Name |
1-(3-methoxyphenyl)-3-(4-phenyl-1,3-thiazol-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2S/c1-22-14-9-5-8-13(10-14)18-16(21)20-17-19-15(11-23-17)12-6-3-2-4-7-12/h2-11H,1H3,(H2,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYMFNKMYBMMGSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)NC2=NC(=CS2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[3-Ethoxy-4-(2-methylpropoxy)phenyl]prop-2-enoic acid](/img/structure/B2902589.png)
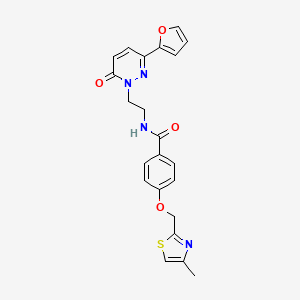
![2-[4-(4-Methylbenzenesulfonyl)piperazine-1-carbonyl]benzoic acid](/img/structure/B2902592.png)
![3-methyl-N-[(oxolan-3-yl)methyl]-1,2-oxazole-5-carboxamide](/img/structure/B2902593.png)
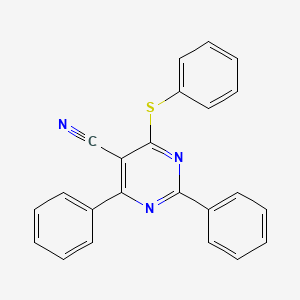
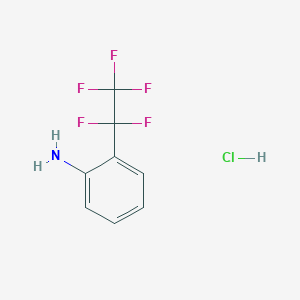
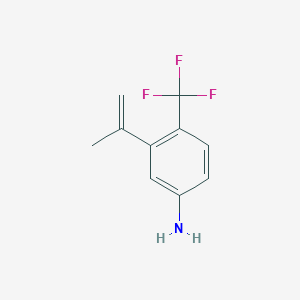
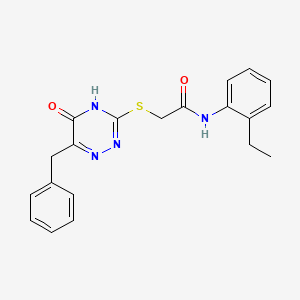

![4-Chloro-1-[(4-methoxyphenoxy)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B2902604.png)
![Tert-butyl N-[2-(2-methylsulfonylpyrimidin-5-yl)ethyl]carbamate](/img/structure/B2902606.png)
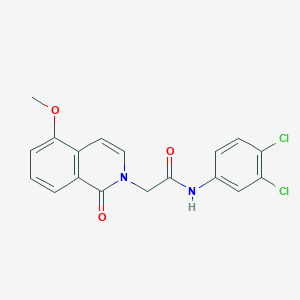
![6-(p-Tolyl)-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol](/img/structure/B2902608.png)
![2-(azepane-1-carbonyl)-1-(3-methoxypropyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2902609.png)